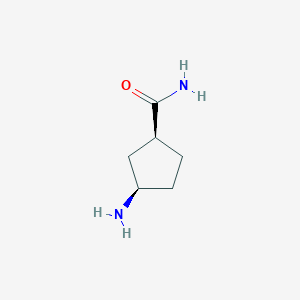
(1S,3R)-3-Aminocyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3S)-3-aminocyclopentane-1-carboxamide is a chiral compound that features a cyclopentane ring with an amino group and a carboxamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rac-(1R,3S)-3-aminocyclopentane-1-carboxamide typically involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This method builds two chiral centers in the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . The reaction conditions are mild, and the process is efficient, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-aminocyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with carboxylic acids and other carbonyl-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and carboxylic acids for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different applications.
Scientific Research Applications
rac-(1R,3S)-3-aminocyclopentane-1-carboxamide has been extensively studied for its applications in:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
- rac-(1R,3S)-3-aminocyclopentane-1-carbonitrile hydrochloride
Uniqueness
rac-(1R,3S)-3-aminocyclopentane-1-carboxamide is unique due to its specific chiral centers and the presence of both amino and carboxamide groups. These structural features make it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(1S,3R)-3-aminocyclopentane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m0/s1 |
InChI Key |
OLHSXPNNEJJDLQ-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(=O)N)N |
Canonical SMILES |
C1CC(CC1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















